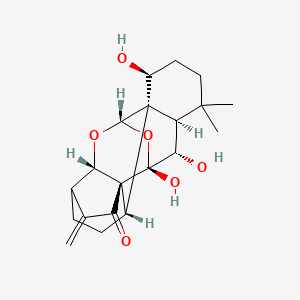
Propargyl-PEG4-(CH2)3-methyl ester
Descripción general
Descripción
Propargyl-PEG4-(CH2)3-Methyl ester is a PEG derivative containing a propargyl group and a methyl ester . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-(CH2)3-Methyl ester is C14H24O6 . It has a molecular weight of 288.3 g/mol . The functional groups present in this compound are Propargyl and Methyl ester .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-(CH2)3-Methyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Propargyl-PEG4-(CH2)3-Methyl ester is a hydrophilic compound due to the presence of a PEG spacer, which increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Propargyl-PEG4-(CH2)3-methyl ester is a PEG derivative containing a propargyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media , making it an ideal candidate for drug delivery systems where solubility and bioavailability of the drug are crucial.
Click Chemistry
The propargyl group in Propargyl-PEG4-(CH2)3-methyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage , which is a valuable tool in bioconjugation, material science, and drug discovery.
Synthetic Intermediates and Building Blocks
Propargyl derivatives, including Propargyl-PEG4-(CH2)3-methyl ester, have been used as synthetic intermediates and building blocks . They open up new synthetic pathways for further elaboration, expanding the scope of propargylation .
Catalytic Systems
Propargyl derivatives have been used in various catalytic systems . The introduction of the propargyl group into small-molecule building blocks can increase the enantioselectivity of the product .
Homopropargylic Reagents
Propargyl-PEG4-(CH2)3-methyl ester can serve as a homopropargylic reagent . In this context, it can be used in the synthesis of 1,2,4-trisubstituted homopropargylic alcohols .
Bioconjugation
The propargyl group in Propargyl-PEG4-(CH2)3-methyl ester can react with azide-bearing biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This makes it a valuable tool in bioconjugation, where it can be used to attach various functional groups to biomolecules for study or modification .
Direcciones Futuras
Propargyl-PEG4-(CH2)3-Methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, indicating its potential use in various bioconjugation applications . Future research may focus on exploring its potential applications in drug delivery and bioconjugation techniques.
Propiedades
IUPAC Name |
methyl 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-3-6-17-8-10-19-12-13-20-11-9-18-7-4-5-14(15)16-2/h1H,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKSEWUFKMRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-(CH2)3-methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)

